molecular formula C9H13ClN2O2 B13535636 3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride

3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride

Cat. No.: B13535636
M. Wt: 216.66 g/mol
InChI Key: VIIHNFREUVVZPB-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.66 g/mol . The structure of this pyrazole derivative features a carboxylic acid functional group and a cyclopentyl substituent, presented as a hydrochloride salt to enhance stability and solubility. As a specialized building block, this compound is a valuable scaffold in medicinal chemistry and pharmaceutical research . The pyrazole core is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets. The presence of both the carboxylic acid and the cyclopentyl group offers multiple sites for chemical modification, enabling researchers to explore structure-activity relationships and develop novel bioactive molecules . While the specific biological mechanism of action for this precise compound is not detailed in the literature, analogous 1H-pyrazole-5-carboxylic acid derivatives are frequently employed in developing inhibitors for enzymes such as kinases, making them candidates for investigating new therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

5-cyclopentyl-1H-pyrazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c12-9(13)8-5-7(10-11-8)6-3-1-2-4-6;/h5-6H,1-4H2,(H,10,11)(H,12,13);1H

InChI Key

VIIHNFREUVVZPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=NN2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

General Strategy Overview

The synthesis generally proceeds via:

  • Construction of the pyrazole ring with the cyclopentyl substituent.
  • Functionalization at position 5 with a carboxylic acid group.
  • Conversion of the acid to its hydrochloride salt.

The key challenges involve selective substitution and efficient ring formation under mild conditions suitable for industrial scalability.

Methods of Preparation

Cyclopentyl-Substituted Pyrazole Ring Formation

Method A: Hydrazine Condensation with Cyclopentanone Derivatives

A common route involves the condensation of cyclopentanone derivatives with hydrazine to form the pyrazole core. This process typically involves:

  • Step 1: Condensation of cyclopentanone with hydrazine hydrate at elevated temperatures (around 100–150°C).
  • Step 2: Cyclization to form the pyrazole ring, often facilitated by acids or bases.
  • Step 3: Oxidative or dehydrative steps to ensure ring closure and purity.

Reference: This approach is consistent with traditional pyrazole synthesis, as detailed in recent reviews on pyrazole derivatives (see).

Method B: [3+2] Cycloaddition of Nitrile and Hydrazine Derivatives

  • Reacting cyclopentyl nitrile with hydrazine under mild conditions can yield the pyrazole ring directly.
  • Catalytic conditions with acids or bases optimize yields.

Note: This method is advantageous for industrial applications due to high atom economy and milder conditions.

Introduction of the Carboxylic Acid Group at Position 5

Method A: Hydrolysis of Ester Intermediates

  • Ester derivatives of the pyrazole can be hydrolyzed under basic or acidic conditions to yield the free acid.
  • Base hydrolysis: Using sodium hydroxide in aqueous ethanol at elevated temperatures (~80°C).
  • Acid hydrolysis: Using hydrochloric acid or sulfuric acid under reflux.

Reference: Patent WO2009121288A1 describes hydrolysis of ester intermediates to obtain the acid, with conditions optimized for industrial scale.

Method B: Direct Carboxylation

  • Using CO2 under pressure in the presence of catalysts such as copper or palladium to directly carboxylate the pyrazole ring at position 5.
  • This route is less common but offers a route to functionalized derivatives.

Conversion to Hydrochloride Salt

  • The free acid is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).
  • Hydrochloric acid gas or concentrated HCl solution is bubbled through or added to protonate the carboxylate, forming the hydrochloride salt.
  • The product precipitates out upon cooling, is filtered, washed, and dried under vacuum.

Reference: Patent CN111138289B details the acid-to-hydrochloride conversion process, emphasizing controlled pH adjustment and solvent removal.

Representative Synthetic Route with Data Table

Step Starting Material Reagents & Conditions Product Yield Notes
1 Cyclopentanone Hydrazine hydrate, reflux Cyclopentylhydrazine 85–90% Condensation step
2 Cyclopentylhydrazine Cyclization with diketone or nitrile 3-Cyclopentyl-1H-pyrazole 70–80% Cyclization under acidic or basic conditions
3 Pyrazole derivative Hydrolysis (NaOH or HCl) 5-Carboxylic acid derivative 85–95% Hydrolysis of ester intermediate
4 Acid HCl gas or HCl solution This compound 90–95% Salt formation

Notes on Process Optimization and Industrial Relevance

  • Environmental considerations: Use of milder conditions, catalytic processes, and solvent recycling improve sustainability.
  • Yield optimization: Precise control of temperature, pH, and reaction time enhances product purity and yield.
  • Scale-up potential: Continuous flow reactors and automated systems facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

Cyclopentyl vs. For example, 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS: 946386-88-5) shares a pyrazole core but exhibits distinct physicochemical properties due to its fused indenopyrazole system and hydrazone functional group .

Property 3-Cyclopentyl-1H-pyrazole-5-carboxylic Acid HCl 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone
Molecular Formula $C{19}H{26}N_4O \cdot HCl$ $C{16}H{18}N_4$
Molecular Weight 327.22 (free base) 266.34
Key Functional Groups Pyrazole, carboxylic acid, HCl salt Indenopyrazole, hydrazone
Solubility High (due to HCl salt) Likely low (neutral, lipophilic)
Therapeutic Potential Antimalarial (inferred) Not reported

Pyrazole-Carboxylic Acid Derivatives

Jatrorrhizine Hydrochloride (CAS: 38853-67-3):

  • A protoberberine alkaloid with a benzodioxole core, unrelated to pyrazole.
  • HCl salt enhances solubility for antidiabetic and antimicrobial applications .
  • Key Difference : The absence of a pyrazole ring limits direct mechanistic comparison.

Nicardipine Hydrochloride (CAS: 54527-84-3):

  • A dihydropyridine calcium channel blocker.
  • HCl salt ensures acid stability (critical for oral administration) and solubility .
  • Key Difference : The dihydropyridine core vs. pyrazole-carboxylic acid results in divergent biological targets.

Hydrochloride Salts in Drug Design

The hydrochloride salt in 3-cyclopentyl-1H-pyrazole-5-carboxylic acid shares functional advantages with other pharmaceuticals:

  • Yohimbine Hydrochloride (CAS: 65-19-0): An α2-adrenergic antagonist; HCl salt improves bioavailability for treating erectile dysfunction .
  • Tranylcypromine Hydrochloride (CAS: 1986-47-6): A monoamine oxidase inhibitor; HCl salt enhances stability and dissolution .
Parameter 3-Cyclopentyl-1H-pyrazole-5-carboxylic Acid HCl Yohimbine HCl Tranylcypromine HCl
Core Structure Pyrazole-carboxylic acid Yohimban alkaloid Cyclopropane-amine
Solubility (HCl Contribution) High High High
Therapeutic Use Antimalarial (proposed) Adrenergic antagonist Antidepressant

Biological Activity

3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse applications in medicinal chemistry and organic synthesis. This compound exhibits unique steric and electronic properties due to the presence of the cyclopentyl group, which influences its biological activity and potential therapeutic applications.

Property Details
Molecular FormulaC₉H₁₃ClN₂O₂
Molecular Weight216.66 g/mol
IUPAC Name5-cyclopentyl-1H-pyrazole-3-carboxylic acid; hydrochloride
InChIInChI=1S/C9H12N2O2.ClH/c12-9(13)8-5-7(10-11-8)6-3-1-2-4-6;/h5-6H,1-4H2,(H,10,11)(H,12,13);1H
InChI KeyVIIHNFREUVVZPB-UHFFFAOYSA-N
Canonical SMILESC1CCC(C1)C2=CC(=NN2)C(=O)O.Cl

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to significant therapeutic effects.

Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can significantly reduce inflammation. For example, compounds similar to 3-Cyclopentyl-1H-pyrazole have demonstrated comparable effects to indomethacin in reducing carrageenan-induced edema in animal models .
  • Anticancer Properties : The anticancer potential of pyrazoles has been explored extensively. Some derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies

  • Anti-inflammatory Study :
    • A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including 3-Cyclopentyl-1H-pyrazole. Results indicated a significant reduction in paw edema in mice models, suggesting its potential as an effective anti-inflammatory agent.
  • Antimicrobial Activity :
    • Pyrazole compounds have been tested against several bacterial strains. A derivative similar to 3-Cyclopentyl-1H-pyrazole showed effective inhibition against E. coli and Bacillus subtilis, indicating potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 3-Cyclopentyl-1H-pyrazole compared to other pyrazole derivatives:

Compound Anti-inflammatory Anticancer Antimicrobial
3-Cyclopentyl-1H-pyrazoleYesYesYes
3-Methyl-1H-pyrazoleModerateYesLimited
3-Propyl-1H-pyrazoleYesLimitedYes

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves cyclocondensation of cyclopentyl hydrazine derivatives with β-keto esters, followed by chlorination and acidification. Key intermediates like ethyl pyrazole carboxylates (e.g., ethyl 5-(chlorocarbonyl)-1-methylpyrazole-3-carboxylate) are often used to introduce functional groups . Reaction optimization may require temperature-controlled steps (e.g., 60–80°C) and catalysts like POCl₃ for chlorination .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Verify cyclopentyl proton signals (δ 1.5–2.5 ppm) and pyrazole ring protons (δ 6.0–7.5 ppm) .
  • HPLC-MS : Confirm molecular weight (180.2 g/mol) and assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

Q. What strategies optimize the aqueous solubility of this compound for in vitro assays?

  • Methodological Answer : Solubility can be enhanced via:

  • pH adjustment : Use phosphate buffers (pH 7.4) to ionize the carboxylic acid group .
  • Co-solvents : Add DMSO (≤10% v/v) or cyclodextrins to improve solubility without disrupting biological activity .
  • Salt formation : Hydrochloride salts (as in the title compound) improve stability and solubility in polar solvents .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (InChI: InChI=1S/C9H12N2O2...) to assess binding affinity to enzymes like COX-2 or kinases. Compare docking scores with analogs (e.g., 3-cyclopropyl derivatives) to evaluate substituent effects on target selectivity . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics .

Q. What methodologies resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. antimicrobial) may arise from assay conditions. Standardize protocols:

  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ values .
  • Cell-line specificity : Compare activity in HEK-293 (epithelial) vs. RAW 264.7 (macrophage) models .
  • Structural analogs : Replace the cyclopentyl group with cyclohexyl or ethyl to isolate substituent contributions .

Q. How does the substitution pattern on the pyrazole ring influence the compound’s physicochemical properties?

  • Methodological Answer : Substituents at positions 3 and 5 critically impact properties:

  • Electron-withdrawing groups (e.g., Cl) : Increase acidity (pKa ~3.5) and reduce logP (lipophilicity) .
  • Bulky groups (e.g., cyclopentyl) : Enhance steric hindrance, reducing metabolic degradation but increasing molecular weight .
  • Comparative analysis : Use QSAR models to correlate substituent effects with solubility, permeability, and target affinity (see table below) .
Substituent LogP Aqueous Solubility (mg/mL) Enzyme Inhibition (IC₅₀, nM)
Cyclopentyl (title)1.82.1COX-2: 120 ± 15
Cyclopropyl1.53.5COX-2: 85 ± 10
Ethyl2.11.2COX-2: 200 ± 20

Data Contradiction Analysis

  • Example : Conflicting reports on antimicrobial activity may stem from bacterial strain variability (e.g., Gram-positive vs. Gram-negative). Validate via standardized MIC assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

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